Benoxacor
Overview
Description
Benoxacor is a safener used in pesticide formulations . It is used in research and development and is not intended for medicinal or household use .
Synthesis Analysis
Benoxacor enantiomers were separated on six different chiral columns using hexane/isopropanol and hexane/ethanol as the mobile phase under normal-phase high-performance liquid chromatography (HPLC) conditions .
Molecular Structure Analysis
Benoxacor has the molecular formula C11H11Cl2NO2 . Its molecular weight is 260.12 .
Chemical Reactions Analysis
Benoxacor undergoes acid- and base-mediated hydrolysis . It is also sensitive to strong base-mediated reactions . In addition, benoxacor was shown to leach similarly to the safener S-metolachlor .
Physical And Chemical Properties Analysis
Benoxacor has a molecular weight of 260.12 . It is used in research and development and is not intended for medicinal or household use .
Scientific Research Applications
1. Toxicity Assessment in Aquatic Organisms Benoxacor (BN) has been identified as a potent antidote for certain herbicides, but its continuous discharge into watercourses raises concerns about its toxicity to aquatic life. A study using zebrafish larvae as a model revealed that exposure to BN increased mortality and affected heart and hatching rates. It also induced reactive oxygen species accumulation and abnormal activities of antioxidant enzymes. This suggests a need for comprehensive safety evaluation of BN in aquatic environments (Zhang et al., 2021).
2. Environmental Fate of Benoxacor Research on the sunlight photolysis of benoxacor and its interaction with the herbicide metolachlor revealed that benoxacor degrades significantly faster than metolachlor under various conditions. This study highlights how benoxacor can influence the environmental fate of coformulated herbicides, emphasizing the need to consider mixture effects in environmental assessments of agrochemicals (Su et al., 2019).
3. Developmental Effects on Aquatic Species Another study focused on the enantioselective toxicity of benoxacor in zebrafish embryos. It showed that benoxacor negatively impacts hatchability, malformations, and mortality. This enantioselective toxicity and its gene regulation effects on zebrafish imply that the ecotoxicology of benoxacor should be considered in environmental risk evaluations (Liu, Deng, & Bai, 2020).
4. Metabolism in Mammals Research on the metabolism of benoxacor in rat liver indicates an enantioselective process. This study suggests that differences in benoxacor metabolism between sexes could significantly impact ecological risks and mammalian toxicity, highlighting the importance of considering sex-dependent metabolic differences in risk assessments (Simonsen, Cwiertny, & Lehmler, 2020).
5. Plant Protection and Detoxification Benoxacor has been shown to influence the detoxification of the herbicide terbuthylazine in plants like Zea mays and Festuca arundinacea. It enhances the activity of glutathione-S-transferases, leading to reduced herbicide residues and suggesting potential applications in agricultural practices to minimize herbicide pollution (Scarponi & Del Buono, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJJMJDEVDLPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029572 | |
Record name | Benoxacor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Other Solid | |
Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Benoxacor | |
CAS RN |
98730-04-2 | |
Record name | Benoxacor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98730-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benoxacor [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098730042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benoxacor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENOXACOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAI2652GEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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